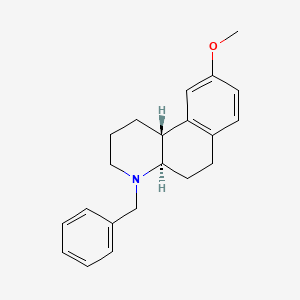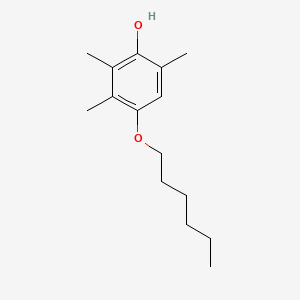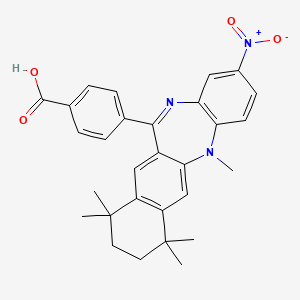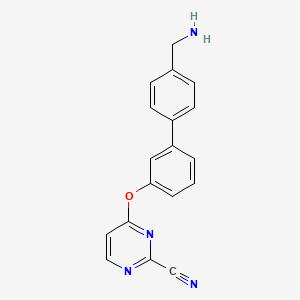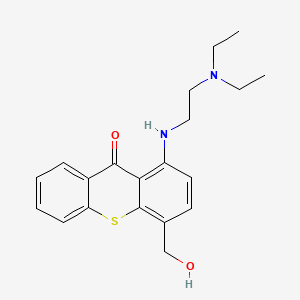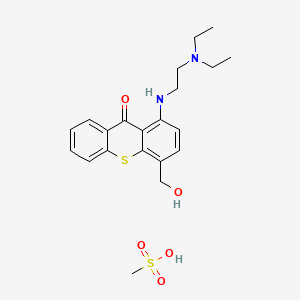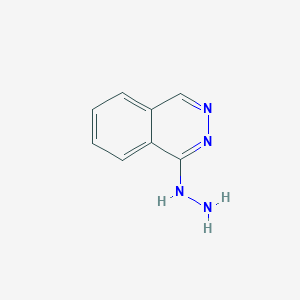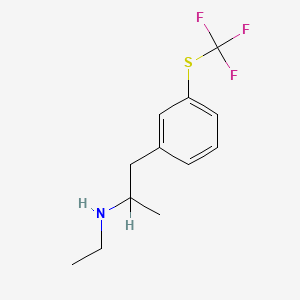
Tiflorex
Overview
Description
Tiflorex, also known as flutiorex, is a phenylalkylamine derivative that was developed as an anorectic agent in the 1970s. It is structurally related to fenfluramine and 4-MTA. This compound acts as a central nervous system stimulant and was primarily investigated for its potential to suppress appetite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiflorex involves several key steps:
Rosenmund Reduction: The process begins with the reduction of 3-(trifluoromethylthio)benzoyl chloride to 3-(trifluoromethylthio)benzaldehyde.
Henry Reaction: The benzaldehyde undergoes a Henry reaction with nitroethane to form 1-(2-nitroprop-1-en-1-yl)-3-(trifluoromethylsulfanyl)benzene.
Functional Group Interconversion (FGI): Using an iron catalyst in concentrated hydrochloric acid, the nitro compound is converted into 1-(3’-trifluoromethylthiophenyl)-2-propanone.
Reductive Amination: The final step involves reductive amination with ethylamine and formic acid as the reductant to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tiflorex undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The trifluoromethylthio group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Iron catalysts and hydrochloric acid are used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used for substitution reactions involving the trifluoromethylthio group.
Major Products
The major products formed from these reactions include intermediates such as 3-(trifluoromethylthio)benzaldehyde and 1-(3’-trifluoromethylthiophenyl)-2-propanone, leading to the final product, this compound .
Scientific Research Applications
Tiflorex has been studied for various scientific research applications:
Mechanism of Action
The exact mechanism of action of tiflorex has not been extensively studied. similar compounds such as fenfluramine act as selective serotonin releasing agents and 5-HT2 receptor agonists. It is likely that this compound exerts its effects through similar pathways, influencing serotonin levels and receptor activity to suppress appetite .
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: Acts as a serotonin releasing agent and 5-HT2 receptor agonist, used as an appetite suppressant.
Norfenfluramine: A metabolite of fenfluramine with similar pharmacological effects.
4-MTA: A stimulant and serotonin releasing agent with structural similarities to tiflorex.
Uniqueness of this compound
This compound is unique due to its trifluoromethylthio group, which enhances its lipophilicity and metabolic stability compared to other anorectic agents. This structural feature makes this compound more potent in appetite suppression and potentially more effective in clinical applications .
Properties
CAS No. |
59173-25-0 |
|---|---|
Molecular Formula |
C12H16F3NS |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |
InChI Key |
HNONSDNCRNUTCT-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
Appearance |
Solid powder |
| 59173-25-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)
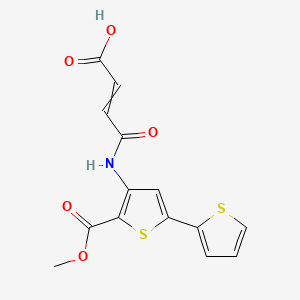
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)

